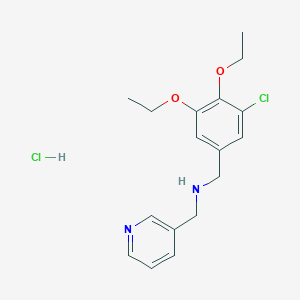![molecular formula C18H20N4O3S B5577460 N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules synthesized for their potential therapeutic effects, including antioxidant and anti-inflammatory activities. The chemical structure is characterized by the presence of a thiazole ring, an imidazolidine dione, and an acetamide group, which contribute to its biological activity.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic aromatic or heterocyclic amines. These processes include the formation of thiazole derivatives and subsequent reactions with various chloroacetamide or bromoacetamide compounds to introduce the acetamide functionality. Key methods include refluxing, cyclization, and condensation reactions under specific conditions to achieve the desired chemical structures (Duran & Canbaz, 2013); (Koppireddi et al., 2013).
Molecular Structure Analysis
The molecular structure is confirmed using techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. These methods validate the presence of key functional groups and the overall structural integrity of the synthesized compounds. The imidazolidine-2,4-dione system, in particular, is noted for its planarity and specific angular relationships with adjacent rings, contributing to the compound's chemical reactivity and potential binding to biological targets (Sethusankar et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
A study presented the synthesis of novel acetamides, including structures similar to the compound of interest, evaluated for antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant activity in various assays, while others showed promising anti-inflammatory effects. This suggests potential applications in researching conditions associated with oxidative stress and inflammation (Satish Koppireddi et al., 2013).
Heterocyclic Chemistry and Cascade Reactions
Another study focused on the versatility of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions. This work underscores the potential of compounds like the one for synthesizing heterocyclic compounds efficiently, which are crucial in drug discovery and materials science (J. Schmeyers & G. Kaupp, 2002).
Structural Analysis
Research on the crystallization and molecular structure of related compounds has provided insights into their chemical behavior and potential for forming stable crystal structures. This information is vital for designing materials with specific physical properties (K. Sethusankar et al., 2002).
Anticancer Activity
Some derivatives have been synthesized and evaluated for their anticancer activity. These studies suggest the potential application of such compounds in cancer research, especially for identifying new therapeutic agents (L. Apaza Ticona et al., 2020).
Molecular Docking and Biological Evaluation
Another aspect of research involves molecular docking studies to predict the interaction of similar compounds with biological targets, further supported by in-vitro and in-vivo evaluations. This approach is crucial for drug development, allowing for the identification of compounds with potential biological activities (Wassim El Kayal et al., 2022).
Eigenschaften
IUPAC Name |
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-14(17(24)22(2)18(21)25)9-15(23)19-10-13-11-26-16(20-13)8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWSJGUDRZPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)



![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)


![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)